Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane
Description
Historical Context of Organoaluminium Compounds
The development of organoaluminium chemistry traces back to 1859, when the first documented compound—triethylaluminum diiodide ((C₂H₅)₃Al₂I₃)—was isolated. However, significant advancements occurred nearly a century later through Karl Ziegler’s pioneering work on direct trialkylaluminium synthesis. Ziegler’s discovery of aluminum-catalyzed olefin polymerization mechanisms not only revolutionized polyethylene production but also earned him the 1963 Nobel Prize in Chemistry. These foundational studies established organoaluminium compounds as indispensable tools in industrial catalysis, setting the stage for later innovations such as Tebbe’s reagent and constrained-geometry catalysts.
Structural Classification Within Organoaluminium Chemistry
This compound occupies a unique niche within organoaluminium structural taxonomy. Its molecular architecture features:
- A central aluminum atom in a +3 oxidation state
- Two methyl groups as σ-bonded ligands
- A branched alkenyl chain (2-(prop-2-en-1-yl)dec-1-en-1-yl) providing π-orbital interactions
This configuration contrasts with classical trialkylaluminums like trimethylaluminum (Al(CH₃)₃) through its mixed alkyl/alkenyl ligand environment. The compound’s structural features are summarized in Table 1.
Table 1: Structural Comparison of Select Organoaluminium Compounds
| Compound | Formula | Ligand Types | Coordination Number |
|---|---|---|---|
| Trimethylaluminum | Al(CH₃)₃ | 3 alkyl | 3 |
| Tebbe’s Reagent | C₁₃H₁₈AlCl₂Ti | Alkyl, chlorides, Ti | 4 (Al) |
| This compound | C₁₅H₂₉Al | 2 alkyl, 1 alkenyl | 3 |
The alkenyl substituent introduces potential for conjugate stabilization and modified Lewis acidity compared to purely alkyl-substituted analogues. Nuclear magnetic resonance (NMR) studies of related compounds suggest that such unsaturated ligands can delocalize electron density toward the aluminum center, altering reactivity patterns in catalytic cycles.
Significance in Modern Organometallic Research
Contemporary research highlights this compound’s potential in three key areas:
Catalytic Hydrofunctionalization : Organoaluminium compounds demonstrate exceptional activity in hydroboration and hydrosilylation reactions. A 2019 study showed that aluminum hydride complexes catalyze carbodiimide hydroboration with 90–98% yields under mild conditions. The mixed ligand environment in this compound may enable similar reactivity while offering steric control over substrate approach.
Polymerization Modifiers : Ziegler-Natta catalyst systems often utilize alkylaluminum co-catalysts to regulate polyolefin microstructure. The alkenyl groups in this compound could potentially influence polymer branching patterns through chain-transfer mechanisms.
Precursor for Aluminum Nanomaterials : Low-valent aluminum clusters, such as [Al₁₂(i-Bu)₁₂]²⁻, have been synthesized via reduction of organoaluminum precursors. The branched alkenyl chain in this compound may facilitate stabilization of novel aluminum nanostructures through kinetic protection of reactive surfaces.
Properties
CAS No. |
651301-79-0 |
|---|---|
Molecular Formula |
C15H29Al |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
dimethyl(2-prop-2-enyldec-1-enyl)alumane |
InChI |
InChI=1S/C13H23.2CH3.Al/c1-4-6-7-8-9-10-12-13(3)11-5-2;;;/h3,5H,2,4,6-12H2,1H3;2*1H3; |
InChI Key |
RRJIKCQTYDLBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C[Al](C)C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane typically involves the reaction of aluminum alkyls with alkenes. One common method is the hydroalumination of alkenes using dimethylaluminum chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include temperatures ranging from -78°C to room temperature and the use of solvents such as toluene or hexane.
Industrial Production Methods
Industrial production of this compound involves large-scale hydroalumination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and rigorous purification techniques ensures the production of high-quality this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen or oxidizing agents to form aluminum oxides.
Reduction: Can be reduced to form aluminum hydrides.
Substitution: Participates in substitution reactions where the aluminum atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Reduction: Aluminum hydrides.
Substitution: Various organoaluminum compounds with different functional groups.
Scientific Research Applications
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroalumination reactions to form carbon-aluminum bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with organic molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and composites, due to its catalytic properties.
Mechanism of Action
The mechanism of action of Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane involves the formation of stable carbon-aluminum bonds. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical reactions. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Dimethylaluminum chloride: A common reagent in organic synthesis with similar reactivity.
Trimethylaluminum: Another organoaluminum compound used in various chemical reactions.
Diethylaluminum chloride: Used in polymerization reactions and as a catalyst.
Uniqueness
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with organic molecules makes it particularly valuable in research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
